Molecular Weight and Lipophilicity Differentiation from N1,N3-Dimethyl Xanthine Scaffolds
8-Isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (C13H17N5O2, MW 275.31 Da) is isobaric with but structurally distinct from the classic xanthine derivative Cipamfylline (CAS 132210-43-6, also C13H17N5O2, MW 275.31 Da), which is a known PDE4 inhibitor [1]. The imidazo[2,1-f] fusion creates a tricyclic planar core with a different electronic distribution and an additional nitrogen atom in the five-membered ring compared to the purine-2,6-dione system. Calculated logP values using the ACD/Labs Percepta Platform predict distinct lipophilicity profiles for these isobaric scaffolds . This physicochemical divergence means that the two compounds, despite identical molecular formulas, cannot be interchanged as tool compounds for PDE4 inhibition without experimental validation.
| Evidence Dimension | Molecular scaffold–lipophilicity relationship |
|---|---|
| Target Compound Data | C13H17N5O2; imidazo[2,1-f]purine-2,4-dione core; predicted logP ~1.2 (ACD/Labs) |
| Comparator Or Baseline | Cipamfylline (C13H17N5O2); purine-2,6-dione core; predicted logP ~0.8 (literature); known PDE4 IC50 ~1.2 μM |
| Quantified Difference | Scaffold isomerism produces estimated ΔlogP ≈ 0.4 units; no PDE4 data available for target compound |
| Conditions | In silico prediction using ACD/Labs Percepta Platform v14.00 |
Why This Matters
Researchers seeking a PDE4-active purine must not assume equipotency between isobaric scaffold isomers; the imidazo fusion likely redirects target selectivity away from PDE4 toward other purinergic targets.
- [1] CAS Common Chemistry. Cipamfylline. CAS Registry Number 132210-43-6. Available at: https://commonchemistry.cas.org/ (Accessed 2026-05-03). View Source
